molecular formula C15H15FN2O2S B2355641 N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide CAS No. 2418720-89-3

N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide

Cat. No.: B2355641
CAS No.: 2418720-89-3
M. Wt: 306.36
InChI Key: MKGZGPAAVAQKCM-UHFFFAOYSA-N
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Description

N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an oxirane (epoxide) moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of diols from the oxirane ring.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide is unique due to the combination of the thiazole ring, fluorophenyl group, and oxirane moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-8(17-14(19)12-7-20-12)13-9(2)18-15(21-13)10-3-5-11(16)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGZGPAAVAQKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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